1-(t-Boc-Aminooxy)-3-aminooxy-propane

説明

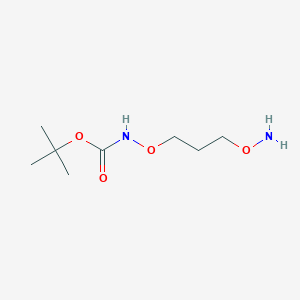

Structure

3D Structure

特性

IUPAC Name |

tert-butyl N-(3-aminooxypropoxy)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O4/c1-8(2,3)14-7(11)10-13-6-4-5-12-9/h4-6,9H2,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNGHPAGZQRLKHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NOCCCON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(t-Boc-Aminooxy)-3-aminooxy-propane: A Bifunctional Linker for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and applications of 1-(t-Boc-Aminooxy)-3-aminooxy-propane. This heterobifunctional linker is a valuable tool in modern drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document details its physicochemical characteristics, provides adaptable experimental procedures for its use, and illustrates its role in the broader context of targeted protein degradation.

Core Chemical Properties

This compound, with the IUPAC name tert-butyl N-[3-(aminooxy)propoxy]carbamate, is a versatile chemical linker. Its structure features a propane (B168953) backbone with an aminooxy group at one terminus and a tert-butyloxycarbonyl (Boc) protected aminooxy group at the other. This differential protection allows for sequential and controlled conjugation reactions. The presence of the aminooxy functionalities imparts good water solubility, a desirable characteristic for biological applications.[1]

The t-Boc protecting group provides stability to one of the highly reactive aminooxy moieties, preventing undesired side reactions during synthesis and allowing for its selective removal under acidic conditions to reveal the reactive aminooxy group for subsequent conjugation.[1] This free aminooxy group can then readily react with aldehydes or ketones to form stable oxime bonds, a highly efficient and chemoselective ligation method widely used in bioconjugation.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1352546-80-5 | [2][3] |

| Molecular Formula | C₈H₁₈N₂O₄ | [2][3] |

| Molecular Weight | 206.24 g/mol | [1][2] |

| Purity | Typically ≥98% | [2][3] |

| Appearance | Not specified in provided results | - |

| Melting Point | Not Applicable | [1] |

| Boiling Point | Not specified in provided results | - |

| Solubility | Good water solubility is suggested due to the presence of aminooxy groups. Specific quantitative data is not readily available. | [1] |

| Storage | Recommended storage at -20°C. It is noted that aminooxy compounds are reactive and sensitive, and immediate use (within 1 week) is highly recommended. | [2] |

Role in PROTAC Technology and Signaling Pathways

This compound is primarily utilized as a linker in the synthesis of PROTACs.[4] PROTACs are heterobifunctional molecules that hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins of interest.

A PROTAC molecule consists of three components: a "warhead" that binds to the target protein, an E3 ligase-recruiting ligand, and a linker that connects the two. By bringing the target protein and an E3 ubiquitin ligase into close proximity, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.

The this compound serves as a flexible and hydrophilic linker. Its bifunctional nature allows for the sequential attachment of the warhead and the E3 ligase ligand. The oxime ligation, formed by the reaction of the deprotected aminooxy group with an aldehyde or ketone on one of the binding moieties, provides a stable covalent bond.

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

While a specific, published synthesis protocol for this compound was not identified in the search results, a plausible synthetic route can be proposed based on standard organic chemistry principles. The following are detailed, adaptable protocols for the key reactions involving this linker in the synthesis of a PROTAC.

Proposed Synthesis of this compound

A likely synthetic route would involve the differential functionalization of 1,3-propanediol.

Caption: A plausible synthetic workflow for the target molecule.

Boc Deprotection of this compound

This protocol describes the removal of the t-Boc protecting group to yield the free aminooxy functionality.

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask, magnetic stirrer, and other standard laboratory glassware.

Procedure:

-

Dissolve the this compound in anhydrous DCM in a round-bottom flask.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add TFA (typically 20-50% v/v) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

For neutralization, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution until gas evolution ceases, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected linker. The product is often used in the next step without extensive purification.

Oxime Ligation for PROTAC Synthesis

This protocol outlines the conjugation of the deprotected linker to a molecule containing an aldehyde or ketone functionality (e.g., a warhead or E3 ligase ligand).

Materials:

-

Deprotected 1-aminooxy-3-aminooxy-propane linker

-

Aldehyde or ketone-functionalized binding moiety (warhead or E3 ligase ligand)

-

Anhydrous methanol (B129727) or ethanol

-

Acetic acid (catalytic amount)

-

Standard laboratory glassware for reactions and purification.

Procedure:

-

Dissolve the deprotected linker and the aldehyde/ketone-containing moiety in anhydrous methanol or ethanol.

-

Add a catalytic amount of acetic acid to the solution.

-

Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours to overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the final conjugate using an appropriate chromatographic method, such as flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC).

Caption: General workflow for PROTAC synthesis using the linker.

Conclusion

This compound is a valuable and versatile bifunctional linker for researchers in drug discovery and chemical biology. Its well-defined reactive ends, combined with a hydrophilic spacer, make it an ideal component for the modular synthesis of complex molecules like PROTACs. The experimental protocols provided herein, along with the overview of its role in targeted protein degradation, offer a solid foundation for the successful application of this reagent in the development of novel therapeutics. While some specific physical data remains to be fully characterized, the adaptable nature of the provided methodologies allows for its effective use in a variety of research settings.

References

- 1. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 2. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

1-(t-Boc-Aminooxy)-3-aminooxy-propane synthesis route

An In-depth Technical Guide to the Synthesis of 1-(t-Boc-aminooxy)-3-aminooxy-propane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthesis route for this compound, a bifunctional linker commonly utilized in the development of Proteolysis Targeting Chimeras (PROTACs). The core of this synthesis lies in the selective mono-protection of the starting material, 1,3-bis(aminooxy)propane. This document outlines a detailed experimental protocol, presents expected quantitative data, and visualizes the synthetic pathway and workflow.

Synthetic Strategy: Selective Mono-Boc Protection

The primary challenge in synthesizing this compound is the differentiation between the two nucleophilic aminooxy groups of the starting material, 1,3-bis(aminooxy)propane. A common and effective strategy to achieve selective mono-protection is the in situ generation of a mono-hydrochloride salt of the diaminooxy compound.[1] By adding one equivalent of an acid source, one of the aminooxy groups is protonated, rendering it significantly less nucleophilic and thus unreactive towards the protecting group precursor, di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).[1] The remaining free aminooxy group can then react with (Boc)₂O to yield the desired mono-protected product.

This method offers a facile "one-pot" procedure that avoids the need for extensive chromatographic separation to isolate the mono-protected product from the di-protected and unprotected species.[2]

Experimental Protocol

This protocol is adapted from established methods for the mono-Boc protection of diamines and can be applied to 1,3-bis(aminooxy)propane.[1][3]

Materials:

-

1,3-bis(aminooxy)propane

-

Anhydrous Methanol (B129727) (MeOH)

-

Chlorotrimethylsilane (B32843) (Me₃SiCl)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Deionized Water

-

Diethyl ether

-

2N Sodium Hydroxide (NaOH) solution

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Standard laboratory glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,3-bis(aminooxy)propane (1 equivalent) in anhydrous methanol at 0 °C with stirring.

-

In Situ HCl Generation: To the cooled solution, add chlorotrimethylsilane (Me₃SiCl, 1 equivalent) dropwise. A white precipitate of the 1,3-bis(aminooxy)propane monohydrochloride may form.

-

Equilibration: Allow the reaction mixture to warm to room temperature and stir for 15-30 minutes.

-

Boc Protection: Add water (a small amount, e.g., 1 mL per gram of starting material) followed by a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1 equivalent) in methanol. Stir the mixture at room temperature for 1 hour.

-

Work-up:

-

Isolation:

-

Combine the organic layers and dry over anhydrous Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate in vacuo to yield this compound.

-

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound, based on typical yields and purities reported for mono-Boc protection of analogous diamines.[2][3]

| Parameter | Expected Value | Notes |

| Yield | 60-85% | Yields can vary based on the specific diamine and reaction conditions. |

| Purity | >95% | Purity is typically determined by GC-MS or HPLC analysis.[2][3] |

| Molecular Formula | C₈H₁₈N₂O₄ | |

| Molecular Weight | 206.24 g/mol |

Visualization of Synthesis and Workflow

Synthesis Route

The following diagram illustrates the chemical transformation from 1,3-bis(aminooxy)propane to this compound.

Caption: Synthesis of this compound.

Experimental Workflow

The diagram below outlines the key steps in the experimental procedure.

Caption: Experimental workflow for the synthesis.

References

Technical Guide: 1-(t-Boc-Aminooxy)-3-aminooxy-propane in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-(t-Boc-Aminooxy)-3-aminooxy-propane, a bifunctional linker critical in the advancement of targeted protein degradation and other bioconjugation strategies. This document details its chemical properties, applications, and experimental protocols for its use, with a focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Compound Information

CAS Number: 1352546-80-5

Chemical Name: tert-butyl N-[3-(aminooxy)propoxy]carbamate

Synonyms: this compound

This compound is a versatile linker molecule featuring a terminal aminooxy group and a t-Boc protected aminooxy group. The presence of two reactive aminooxy moieties at opposing ends of a propane (B168953) spacer allows for the sequential or differential conjugation to molecules containing aldehyde or ketone functionalities. The tert-butyloxycarbonyl (Boc) protecting group provides a stable handle for orthogonal deprotection strategies, enabling precise control over the synthetic route.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in Table 1. This information is crucial for reaction planning, characterization, and safety considerations.

| Property | Value | Reference |

| CAS Number | 1352546-80-5 | [1][2] |

| Molecular Formula | C₈H₁₈N₂O₄ | [3] |

| Molecular Weight | 206.24 g/mol | [1][2] |

| Purity | ≥98% | [1] |

| Appearance | White to off-white solid | |

| Storage Conditions | -20°C for long-term storage | [4] |

| LogP | 0.5436 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

Applications in Drug Development

The primary application of this compound is as a linker in the synthesis of PROTACs.[5][6] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[7] This is achieved by simultaneously binding to the POI and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI.[8]

The propane linker in this compound provides the necessary spacing between the POI-binding ligand and the E3 ligase-binding ligand to facilitate the formation of a stable ternary complex, a critical step in PROTAC efficacy.[9]

PROTAC Mechanism of Action

The signaling pathway for PROTAC-mediated protein degradation is a catalytic cycle. The PROTAC molecule facilitates the interaction between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination of the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can engage in further rounds of degradation.

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

The key chemical transformation involving this compound is the oxime ligation, a robust and chemoselective reaction between an aminooxy group and an aldehyde or ketone.[10][11]

General Workflow for PROTAC Synthesis

The synthesis of a PROTAC using this compound typically follows a modular approach. The linker is sequentially coupled to the E3 ligase ligand and the POI ligand. The Boc protecting group allows for controlled, stepwise synthesis.

Caption: General workflow for PROTAC synthesis.

Detailed Protocol: Oxime Ligation

This protocol is a general guideline for the reaction of the unprotected aminooxy group of this compound with an aldehyde- or ketone-functionalized molecule. This procedure can be adapted for the second ligation step after Boc deprotection.

Materials:

-

This compound

-

Aldehyde- or ketone-containing molecule (e.g., modified E3 ligase ligand)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Aniline (B41778) (catalyst, optional)

-

Reaction vial

-

Stirring apparatus

-

Analytical instruments for reaction monitoring (e.g., LC-MS)

Procedure:

-

Reagent Preparation:

-

Dissolve the aldehyde- or ketone-containing molecule in anhydrous DMF or DMSO to a final concentration of 1-10 mM.

-

Prepare a stock solution of this compound in the same solvent (e.g., 100 mM).

-

If using a catalyst, prepare a stock solution of aniline (e.g., 1 M in DMF).[10]

-

-

Ligation Reaction:

-

In a reaction vial, add the solution of your carbonyl-containing molecule.

-

Add the this compound stock solution to the reaction mixture. A slight molar excess (e.g., 1.2-1.5 equivalents) is often used to drive the reaction to completion.

-

If catalysis is required, add the aniline stock solution to achieve a final concentration between 10 mM and 100 mM.[10]

-

Gently mix the components and allow the reaction to proceed at room temperature for 2-16 hours.[10] The reaction can be gently heated (e.g., to 40-50°C) to increase the rate if necessary.

-

-

Reaction Monitoring:

-

Monitor the reaction progress by taking small aliquots at different time points and analyzing them by LC-MS to observe the formation of the desired product and the consumption of starting materials.

-

-

Work-up and Purification:

-

Once the reaction is complete, the crude product can be purified using standard chromatographic techniques such as preparative HPLC.

-

The structure of the purified product should be confirmed by analytical methods such as LC-MS and NMR.

-

Boc Deprotection

The Boc protecting group can be removed under acidic conditions to reveal the second aminooxy group for subsequent conjugation.

Materials:

-

Boc-protected intermediate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Rotary evaporator

Procedure:

-

Dissolve the Boc-protected intermediate in DCM.

-

Add TFA (typically 20-50% v/v) to the solution at 0°C.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours.

-

Monitor the reaction by LC-MS for the disappearance of the Boc-protected starting material and the appearance of the deprotected product.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

-

The resulting deprotected intermediate is often used in the next step without further purification after removal of the acid.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. Aminooxy compounds are known to be reactive and sensitive, and long-term storage is not recommended. It is advisable to use the compound within a short period after receipt.[3]

This technical guide provides a foundational understanding of this compound and its application in modern drug discovery. For specific applications, further optimization of the provided protocols may be necessary.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 1352546-80-5|this compound|BLD Pharm [bldpharm.com]

- 3. This compound, 1352546-80-5 | BroadPharm [broadpharm.com]

- 4. tebubio.com [tebubio.com]

- 5. This compound | Biostains and Dyes [biostains.org]

- 6. amsbio.com [amsbio.com]

- 7. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]

- 9. explorationpub.com [explorationpub.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

1-(t-Boc-Aminooxy)-3-aminooxy-propane molecular weight and formula

This technical guide provides an in-depth overview of 1-(t-Boc-Aminooxy)-3-aminooxy-propane, a bifunctional linker molecule of significant interest to researchers in drug development and chemical biology. The document details its chemical properties, structural information, and general applications, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Chemical Properties and Identification

This compound is a chemical reagent characterized by a propane (B168953) backbone with two distinct functional groups. One terminus features a primary aminooxy group (-ONH2), while the other contains an aminooxy group protected by a tert-butyloxycarbonyl (Boc) group.[1] This differential protection allows for selective chemical reactions, making it a valuable building block in multi-step organic synthesis.

The quantitative chemical data for this compound is summarized in the table below.

| Identifier | Value | Reference |

| Molecular Formula | C8H18N2O4 | [1][2][3] |

| Molecular Weight | 206.2 g/mol or 206.24 g/mol | [1][2][3][4] |

| CAS Number | 1352546-80-5 | [1][2] |

| IUPAC Name | tert-butyl N-[3-(aminooxy)propoxy]carbamate | [4] |

| Typical Purity | ≥95-98% | [1][3][4] |

Structural Information

The structure of this compound is key to its function as a linker. The Boc-protected aminooxy group is stable under many reaction conditions but can be readily removed using mild acidic conditions to reveal a free aminooxy group.[5] The terminal, unprotected aminooxy group is available for immediate conjugation.

Caption: Chemical structure of this compound.

Applications and Reactivity

This compound is primarily utilized as an alkyl/ether-based PROTAC linker.[6][7][8] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker's role is critical, and this molecule provides a flexible and functionalized chain to connect the two ligand ends of a PROTAC.

The workflow for its use in synthesis generally follows a logical progression where one of the functional groups is reacted first, followed by the deprotection and reaction of the second group.

Caption: General synthetic workflow using the bifunctional linker.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis or specific use of this compound are typically proprietary or application-specific and not widely published. However, general methodologies can be inferred from its structure and intended use.

General Protocol for Boc Deprotection: The removal of the Boc protecting group is a standard procedure in organic chemistry.

-

Dissolve the Boc-protected compound in a suitable organic solvent (e.g., dichloromethane (B109758) or dioxane).

-

Add an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, to the solution.

-

Stir the reaction at room temperature.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

-

Upon completion, remove the solvent and excess acid under reduced pressure.

-

The resulting amine salt can be neutralized with a base to yield the free amine.

General Protocol for Oxime Ligation: The aminooxy group readily reacts with aldehydes or ketones to form a stable oxime linkage.

-

Dissolve the aminooxy-containing compound and the aldehyde/ketone-containing substrate in a suitable buffer, typically with a pH between 4 and 5.

-

Allow the reaction to proceed at room temperature.

-

The reaction can be monitored by LC-MS.

-

Purify the resulting oxime-linked conjugate using standard chromatographic techniques (e.g., HPLC).

Handling and Storage

Aminooxy compounds are known to be highly reactive and sensitive.[1] It is recommended that this compound be stored at -20°C.[1] For best results, immediate use upon receipt is highly advised, as long-term storage may lead to degradation.[1] Always refer to the supplier's Safety Data Sheet (SDS) for complete safety and handling information.

References

- 1. This compound, 1352546-80-5 | BroadPharm [broadpharm.com]

- 2. 1352546-80-5|this compound|BLD Pharm [bldpharm.com]

- 3. This compound-陕西新研博美生物科技有限公司 [xinyanbm.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. tert-Butyl (3-(3-aminopropoxy)propyl)carbamate | BroadPharm [broadpharm.com]

- 6. This compound | Biostains and Dyes [biostains.org]

- 7. This compound | Immunodiagnostic Laboratories [idl-labs.com]

- 8. amsbio.com [amsbio.com]

Navigating the Solubility of 1-(t-Boc-Aminooxy)-3-aminooxy-propane: A Technical Guide

Qualitative Solubility Profile

Based on the general solubility trends of Boc-protected aminooxy compounds and short-chain alkyl ethers, a qualitative assessment of 1-(t-Boc-Aminooxy)-3-aminooxy-propane's solubility in common laboratory solvents can be inferred. The presence of the polar aminooxy groups and the ether linkage suggests potential solubility in a range of organic solvents. However, the bulky and hydrophobic tert-butoxycarbonyl (Boc) protecting group may limit its solubility in aqueous media.

Table 1: Anticipated Qualitative Solubility of this compound

| Solvent | Anticipated Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | Soluble | Aprotic, polar solvent capable of dissolving a wide range of compounds. |

| Dimethylformamide (DMF) | Soluble | Aprotic, polar solvent, similar to DMSO. |

| Dichloromethane (DCM) | Soluble | Non-polar aprotic solvent, suitable for many organic compounds. |

| Methanol | Soluble to Sparingly Soluble | Polar protic solvent; solubility may be influenced by the Boc group. |

| Water | Sparingly Soluble to Insoluble | The hydrophobic Boc group is expected to significantly reduce aqueous solubility. |

| Ethanol | Soluble to Sparingly Soluble | Similar to methanol, a polar protic solvent. |

Note: This table is based on qualitative inferences for structurally similar compounds and should be confirmed by experimental analysis.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable solubility data for this compound, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the equilibrium solubility of a compound in a given solvent.

Objective: To quantitatively determine the solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvent of interest (e.g., DMSO, water, etc.)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Calibrated pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or other quantitative analytical technique.

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibrate the vial at a constant temperature (e.g., 25 °C) using a shaker or incubator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, centrifuge the vial at a high speed to pellet the undissolved solid.

-

Carefully collect a known volume of the clear supernatant without disturbing the solid pellet.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound with known concentrations in the same solvent.

-

Analyze the standard solutions and the supernatant from the saturated solution using a validated analytical method such as HPLC.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) against the concentration of the standard solutions.

-

Determine the concentration of this compound in the supernatant by interpolating its analytical signal on the calibration curve. This concentration represents the quantitative solubility of the compound in the tested solvent at the specified temperature.

-

Below is a graphical representation of the experimental workflow for determining solubility.

Caption: Experimental workflow for the determination of quantitative solubility.

Signaling Pathways and Logical Relationships

To date, there is no specific signaling pathway that has been described in the scientific literature involving this compound directly. This molecule functions as a bifunctional linker, designed to connect two other molecules of interest, for instance, a target protein ligand and an E3 ligase ligand in the context of a PROTAC. The biological effect observed would be a consequence of the proximity-induced event mediated by the final conjugate, not a direct interaction of the linker itself with a signaling pathway.

The logical relationship of its function is illustrated in the diagram below.

Technical Guide: Spectroscopic and Synthetic Overview of 1-(t-Boc-aminooxy)-3-aminooxy-propane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key analytical data and a representative synthetic protocol for 1-(t-Boc-aminooxy)-3-aminooxy-propane. This bifunctional linker is of significant interest in the field of drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs).

Core Compound Information

| Identifier | Value |

| IUPAC Name | tert-butyl N-[3-(aminooxy)propoxy]carbamate |

| CAS Number | 1352546-80-5 |

| Molecular Formula | C8H18N2O4 |

| Molecular Weight | 206.24 g/mol |

Spectroscopic Data

The following tables summarize representative Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. This data is crucial for the structural confirmation and purity assessment of the compound.

¹H NMR (Proton NMR) Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.15 | br s | 1H | -O-NH -Boc |

| 5.40 | br s | 2H | -O-NH₂ |

| 3.95 | t | 2H | -O-CH₂ -CH₂- |

| 3.80 | t | 2H | -CH₂ -O-NH₂ |

| 1.95 | p | 2H | -CH₂-CH₂ -CH₂- |

| 1.48 | s | 9H | -C(CH₃ )₃ |

¹³C NMR (Carbon NMR) Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 157.0 | C =O (Boc) |

| 81.5 | -C (CH₃)₃ |

| 75.8 | -O-CH₂ -CH₂- |

| 75.2 | -CH₂ -O-NH₂ |

| 28.8 | -CH₂-CH₂ -CH₂- |

| 28.3 | -C(CH₃ )₃ |

Mass Spectrometry (MS) Data (ESI+)

| m/z (Mass-to-Charge Ratio) | Assignment |

| 207.13 | [M+H]⁺ |

| 229.11 | [M+Na]⁺ |

| 151.08 | [M+H - C₄H₈]⁺ |

| 107.09 | [M+H - Boc]⁺ |

Experimental Protocols

The following is a representative protocol for the synthesis of this compound. This procedure is based on established chemical principles for the synthesis of similar bifunctional linkers.

Synthesis of this compound

Materials:

-

N-Hydroxyphthalimide

-

N-Boc-hydroxylamine

-

Potassium carbonate (K₂CO₃)

-

Hydrazine (B178648) monohydrate

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (B1210297) (EtOAc)

-

Hexanes

-

Magnesium sulfate (B86663) (MgSO₄)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

Procedure:

-

Step 1: Synthesis of 3-Bromopropyl-aminooxy-phthalimide.

-

To a solution of 1,3-dibromopropane (5 equivalents) in DMF, add N-hydroxyphthalimide (1 equivalent) and potassium carbonate (1.5 equivalents).

-

Stir the reaction mixture at 60°C for 12 hours.

-

After cooling to room temperature, pour the mixture into water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel chromatography (EtOAc/Hexanes gradient) to yield 3-bromopropyl-aminooxy-phthalimide.

-

-

Step 2: Synthesis of 1-(t-Boc-aminooxy)-3-(phthalimidooxy)propane.

-

Dissolve N-Boc-hydroxylamine (1.2 equivalents) in DMF and add potassium carbonate (2 equivalents).

-

To this suspension, add a solution of 3-bromopropyl-aminooxy-phthalimide (1 equivalent) in DMF.

-

Stir the reaction at room temperature for 16 hours.

-

Work up the reaction as described in Step 1 and purify by silica gel chromatography to obtain the desired product.

-

-

Step 3: Synthesis of this compound.

-

Dissolve the product from Step 2 in a mixture of DCM and ethanol.

-

Add hydrazine monohydrate (4 equivalents) and stir the mixture at room temperature for 6 hours.

-

Filter the resulting precipitate (phthalhydrazide) and wash with DCM.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in DCM and wash with water and then brine.

-

Dry the organic layer over MgSO₄ and concentrate to yield the final product, this compound.

-

Visualization of Application

This compound is a valuable heterobifunctional linker used in the synthesis of PROTACs. The following diagram illustrates the general workflow for its application.

Caption: Workflow for PROTAC synthesis using a bifunctional linker.

An In-depth Technical Guide to the Stability and Storage of 1-(t-Boc-Aminooxy)-3-aminooxy-propane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the bifunctional linker, 1-(t-Boc-Aminooxy)-3-aminooxy-propane. The information is intended to assist researchers, scientists, and drug development professionals in the proper handling, storage, and application of this versatile molecule.

Core Concepts: Chemical Reactivity and Stability

This compound is a valuable tool in chemical biology and drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. Its utility stems from the presence of two distinct reactive moieties: a Boc-protected aminooxy group and a free aminooxy group. The stability of this compound is intrinsically linked to the chemical nature of these functional groups.

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many synthetic conditions and its susceptibility to cleavage under acidic conditions. The aminooxy group, while a powerful tool for forming stable oxime linkages with aldehydes and ketones, is also inherently reactive and sensitive, contributing to the limited long-term stability of the parent molecule.

Quantitative Data on Stability and Storage

While specific quantitative stability data for this compound is not extensively published, the following table summarizes the recommended storage conditions and known stability characteristics based on supplier information and data for structurally related compounds.

| Parameter | Recommendation/Observation | Source(s) |

| Storage Temperature | -20°C for long-term storage. | Multiple Suppliers |

| Short-Term Storage | Immediate use (within 1 week) is highly recommended. | BroadPharm |

| Solution Stability | For solutions, storage at -80°C is advisable for extended periods. | General practice for reactive small molecules |

| Shipping Condition | Typically shipped at ambient temperature. | BroadPharm |

| Degradation Factors | Heat, flames, sparks, oxidizing agents, and acidic conditions. | Safety Data Sheets |

| t-Boc Group Stability | Stable to basic and nucleophilic conditions; labile to acid. | General Organic Chemistry Principles |

| Aminooxy Group Stability | Reactive and sensitive; contributes to limited long-term stability. | BroadPharm |

Experimental Protocols

General Protocol for Assessing Chemical Stability (Forced Degradation Study)

This protocol outlines a general procedure for a forced degradation study to evaluate the intrinsic stability of this compound and to identify potential degradation products. This method is adapted from general principles outlined in ICH guidelines.

Objective: To determine the degradation profile of the compound under various stress conditions.

Materials:

-

This compound

-

HPLC grade water, acetonitrile (B52724), and methanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

A calibrated HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)

-

pH meter

-

Incubator/oven

-

Photostability chamber

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

-

Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.

-

Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Store at room temperature for a defined period, protected from light.

-

Thermal Degradation: Store an aliquot of the stock solution in a solid state in an oven at an elevated temperature (e.g., 70°C) for a defined period.

-

Photostability: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 4, 8, 24, 48, 72 hours).

-

Sample Analysis:

-

Neutralize the acidic and basic samples before analysis.

-

Dilute all samples to an appropriate concentration for HPLC analysis.

-

Analyze the samples by a validated stability-indicating HPLC method. The method should be able to separate the parent compound from its degradation products. Mass spectrometry (LC-MS) can be used for the identification of degradation products.

-

-

Data Analysis:

-

Calculate the percentage of the remaining parent compound at each time point.

-

Determine the rate of degradation under each stress condition.

-

Identify and characterize the major degradation products.

-

Protocol for Boc Deprotection

This protocol describes the removal of the t-Boc protecting group to yield the free aminooxy functionality, a crucial step for its use as a bifunctional linker.

Materials:

-

This compound

-

Anhydrous dichloromethane (B109758) (DCM)

-

Trifluoroacetic acid (TFA)

-

Ice bath

-

Round-bottom flask

-

Stir bar

Methodology:

-

Dissolution: Dissolve the this compound in anhydrous DCM in a round-bottom flask to a concentration of approximately 0.1 M.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition of TFA: Slowly add trifluoroacetic acid (TFA) to the cooled solution. A typical final concentration of TFA is 20-50% (v/v).

-

Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-2 hours).

-

Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting deprotected product can be used directly or purified further if necessary.

Visualizations

The following diagrams illustrate key logical and experimental workflows related to this compound.

Caption: Logical workflow for storage and stability assessment.

Caption: Role as a linker in PROTAC synthesis.

Conclusion

This compound is a reactive and sensitive bifunctional linker that requires careful handling and storage to ensure its integrity. The primary stability concerns are the lability of the t-Boc group to acid and the inherent reactivity of the aminooxy functionalities. For optimal performance and to avoid degradation, it is crucial to store the compound at -20°C and to use it promptly after purchase. When designing experiments, particularly those involving acidic conditions or elevated temperatures, the potential for degradation should be considered. The provided protocols offer a starting point for stability assessment and for the key chemical transformation of Boc deprotection, enabling the effective use of this linker in the synthesis of complex molecules for research and drug development.

An In-depth Technical Guide to 1-(t-Boc-Aminooxy)-3-aminooxy-propane: A Bifunctional Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Core Principles and Applications

1-(t-Boc-Aminooxy)-3-aminooxy-propane is a heterobifunctional crosslinker increasingly utilized in the fields of targeted protein degradation and antibody-drug conjugates (ADCs). Its structure features two key reactive moieties: a Boc-protected aminooxy group and a free aminooxy group, connected by a short propane (B168953) linker. This strategic design allows for a controlled, stepwise conjugation of two different molecules.

The primary application of this linker lies in its ability to facilitate the formation of stable oxime bonds. The free aminooxy group (-O-NH₂) reacts specifically and efficiently with aldehydes or ketones on a target molecule under mild, aqueous conditions. This reaction, known as oxime ligation, is bioorthogonal, meaning it does not interfere with other functional groups typically found in biological systems.

The tert-Butyloxycarbonyl (Boc) protecting group on the other aminooxy functionality ensures its stability during the initial conjugation step. This protecting group can be readily removed under acidic conditions, typically with trifluoroacetic acid (TFA), to expose the second aminooxy group for subsequent reaction with another aldehyde- or ketone-containing molecule. This sequential reactivity is fundamental to its role in constructing complex biomolecular architectures like PROTACs and ADCs.

In the context of PROTACs (Proteolysis Targeting Chimeras), this compound can serve as the linker connecting a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent proteasomal degradation of the target protein. Similarly, in ADCs, this linker can be used to attach a potent cytotoxic drug to an antibody that specifically targets cancer cells.

Quantitative Data

The following table summarizes the key physicochemical properties of this compound, compiled from various commercial suppliers.

| Property | Value | Reference(s) |

| CAS Number | 1352546-80-5 | [1][2] |

| Molecular Formula | C₈H₁₈N₂O₄ | [1] |

| Molecular Weight | 206.2 g/mol | [1] |

| Purity | ≥98% | [1] |

| Appearance | White to off-white solid or colorless oil | |

| Storage Condition | -20°C | [1] |

Experimental Protocols

Proposed Synthesis of this compound

This proposed synthesis involves the mono-protection of 1,3-bis(aminooxy)propane.

Materials:

-

1,3-bis(aminooxy)propane

-

Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

-

Triethylamine (B128534) (TEA) or another suitable base

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) and hexanes for elution

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1,3-bis(aminooxy)propane (1 equivalent) in anhydrous DCM.

-

Addition of Base: Add triethylamine (1.1 equivalents) to the solution and stir at room temperature.

-

Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (0.95 equivalents to favor mono-protection) in DCM to the reaction mixture at 0°C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to isolate the desired mono-Boc-protected product.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

General Protocol for Boc Deprotection

This protocol describes the removal of the Boc protecting group to expose the second aminooxy functionality.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

Procedure:

-

Dissolution: Dissolve the Boc-protected linker in DCM.

-

Acidification: Add trifluoroacetic acid (TFA) to the solution (typically 20-50% v/v).

-

Reaction: Stir the reaction mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC or LC-MS.

-

Workup: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporate with DCM or toluene (B28343) to remove residual TFA.

-

Neutralization (Optional): If the TFA salt is not desired, dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to obtain the free diamine. Dry the organic layer and concentrate to yield the deprotected product.

General Protocol for Oxime Ligation

This protocol outlines the conjugation of the free aminooxy group to an aldehyde- or ketone-containing molecule.

Materials:

-

Deprotected 1,3-bis(aminooxy)propane linker

-

Aldehyde- or ketone-functionalized molecule (e.g., a protein or small molecule)

-

Aniline (B41778) or a aniline derivative (as a catalyst, optional but recommended)

-

Reaction buffer (e.g., sodium acetate buffer, pH 4.5-5.5)

Procedure:

-

Reaction Setup: Dissolve the aldehyde- or ketone-containing molecule in the reaction buffer.

-

Addition of Linker: Add a molar excess (typically 10-50 fold) of the deprotected aminooxy linker to the solution.

-

Addition of Catalyst: Add the aniline catalyst to a final concentration of 10-100 mM.

-

Reaction: Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. Monitor the reaction progress by an appropriate analytical method (e.g., SDS-PAGE for proteins, LC-MS for small molecules).

-

Purification: Purify the resulting conjugate using a suitable method such as size-exclusion chromatography, dialysis, or HPLC to remove excess linker and catalyst.

Visualizations

Logical Workflow for PROTAC Synthesis and Action

The following diagram illustrates the general workflow for synthesizing a PROTAC using this compound and the subsequent mechanism of action for targeted protein degradation.

Caption: PROTAC synthesis workflow and mechanism of action.

Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis

This diagram outlines the key steps for creating an ADC using this compound.

Caption: Experimental workflow for ADC synthesis.

References

bifunctional linkers for bioconjugation

An In-depth Technical Guide to Bifunctional Linkers for Bioconjugation

Introduction

Bifunctional crosslinkers are indispensable reagents in the field of bioconjugation, enabling the covalent linkage of two or more biomolecules.[1] These versatile tools are crucial for a myriad of applications, from elucidating protein-protein interactions and stabilizing protein complexes for structural analysis to the development of antibody-drug conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and diagnostic assays.[1][2] A bifunctional linker consists of two reactive functional groups, which can be identical or different, connected by a spacer arm.[3] The choice of reactive ends and the nature of the spacer arm are critical determinants of a conjugate's properties, including its stability, solubility, and biological activity.[2][4]

This guide provides a comprehensive technical overview of bifunctional linkers, detailing their classification, reaction chemistries, and key characteristics. It includes quantitative data on common linkers, detailed experimental protocols for their use, and diagrams illustrating core concepts and workflows to aid researchers, scientists, and drug development professionals.

Classification of Bifunctional Linkers

Bifunctional crosslinkers are categorized based on the identity and reactivity of their terminal functional groups.[1]

Homobifunctional Linkers

These linkers possess two identical reactive groups and are typically used in single-step reactions to link molecules with like functional groups, such as coupling two proteins via their primary amines.[5][6] They are often used to form intramolecular crosslinks, prepare polymers from monomers, or conduct general protein interaction analyses.[5][7] However, these one-step reactions can lead to random polymerization and are less controlled than sequential conjugations.[6][8]

-

Amine-to-Amine Reactive: Linkers like Disuccinimidyl suberate (B1241622) (DSS) and its water-soluble analog Bis(sulfosuccinimidyl) suberate (BS3) contain two N-hydroxysuccinimide (NHS) esters that react with primary amines (e.g., lysine (B10760008) residues).[5]

-

Sulfhydryl-to-Sulfhydryl Reactive: Reagents such as Bismaleimidohexane (BMH) or Bismaleimidoethane (BMOE) have two maleimide (B117702) groups that specifically target sulfhydryl groups (e.g., cysteine residues) to form stable thioether bonds.[5][6][7]

Heterobifunctional Linkers

These linkers have two different reactive groups, enabling the controlled, sequential conjugation of molecules with dissimilar functional groups.[5] This two-stage process minimizes undesirable self-conjugation or polymerization.[5][7] A common strategy involves first reacting a more labile group (like an NHS ester) with the first protein, purifying the intermediate, and then reacting the second, more stable group (like a maleimide) with the second protein.[6][9]

-

Amine-to-Sulfhydryl Reactive: Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) and its water-soluble version Sulfo-SMCC are widely used examples. They feature an NHS ester to react with amines and a maleimide to target sulfhydryls.[9]

-

Carboxyl-to-Amine Reactive: These often involve a carbodiimide (B86325) like EDC, which is technically a zero-length crosslinker but is used in heterobifunctional strategies to link carboxyl groups to primary amines.[10]

-

Photoreactive Linkers: This special class of heterobifunctional linkers contains one functional group that is spontaneously reactive and another that is inert until activated by UV light.[5][7] Aryl azides and diazirines are common photoreactive groups that can form non-specific covalent bonds, making them useful for capturing transient interactions.[5][7][10]

Zero-Length Crosslinkers

Zero-length crosslinkers facilitate the direct covalent bonding of two molecules without becoming part of the final linkage.[11][12] They mediate the condensation of two reactive groups (e.g., a carboxyl group and a primary amine) by forming a bond with no intervening atoms.[13] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) is a prime example, used to form a stable amide bond between a carboxylate and a primary amine.[10][12] This approach is valuable for studying protein interactions where minimizing structural interference is critical.[11]

Core Characteristics of Linkers

Beyond the reactivity of their end groups, other features of the linker are critical for the design of a bioconjugate.

Cleavable vs. Non-Cleavable Linkers

The choice between a cleavable and non-cleavable linker is a crucial design element, particularly in drug delivery systems like ADCs and PROTACs.[14][15]

-

Cleavable Linkers: These contain a labile bond within their spacer arm that can be broken under specific physiological conditions.[1] This allows for the controlled release of a payload at the target site.[15] Common cleavage mechanisms include:

-

Enzyme-Sensitive: Peptide sequences, such as the valine-citrulline (vc) motif, are designed to be cleaved by lysosomal proteases like Cathepsin B, which are abundant inside tumor cells.[16]

-

pH-Sensitive: Acid-labile groups like hydrazones are stable at physiological pH (~7.4) but hydrolyze in the acidic environment of endosomes (pH 5-6) and lysosomes (pH ~4.8).[16]

-

Reduction-Sensitive: Disulfide bonds are stable in the bloodstream but are readily cleaved by the high intracellular concentration of reducing agents like glutathione.[16]

-

-

Non-Cleavable Linkers: These linkers form a stable bond that does not break. The payload is released only after the complete lysosomal degradation of the carrier biomolecule (e.g., an antibody).[14][16] This approach generally results in higher plasma stability and can reduce off-target toxicity.[15][17] The SMCC linker used in the ADC ado-trastuzumab emtansine (Kadcyla) is a well-known example.[16][18]

Spacer Arm

The spacer arm connects the two reactive ends of the linker. Its length and chemical composition influence the properties of the final conjugate.

-

Length: The spacer arm length, often measured in angstroms (Å), dictates the distance between the conjugated molecules.[6] This can be a critical parameter when studying protein structures or ensuring a payload can reach its target without steric hindrance.

-

Composition (e.g., PEGylation): Incorporating polyethylene (B3416737) glycol (PEG) chains into the spacer arm (PEGylation) can significantly enhance the biopharmaceutical properties of a conjugate.[2] PEG spacers increase hydrophilicity, which can improve solubility, reduce aggregation, decrease immunogenicity, and prolong the plasma half-life of the molecule by increasing its hydrodynamic radius.[2][19]

Quantitative Data Summary

The selection of a crosslinker is a data-driven process. The tables below summarize key quantitative parameters for several common bifunctional linkers.

Table 1: Properties of Common Bifunctional Crosslinkers

| Crosslinker | Type | Reactive Groups | Spacer Arm Length (Å) | Water Soluble? | Cleavable? |

| DSS (Disuccinimidyl suberate) | Homobifunctional | NHS ester (Amine) | 11.4 | No | No |

| BS3 (Bis[sulfosuccinimidyl] suberate) | Homobifunctional | Sulfo-NHS ester (Amine) | 11.4 | Yes | No |

| DSP (Dithiobis[succinimidyl propionate]) | Homobifunctional | NHS ester (Amine) | 12.0 | No | Yes (Disulfide) |

| DTSSP (3,3'-Dithiobis[sulfosuccinimidylpropionate]) | Homobifunctional | Sulfo-NHS ester (Amine) | 12.0 | Yes | Yes (Disulfide) |

| SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Heterobifunctional | NHS ester (Amine), Maleimide (Sulfhydryl) | 8.3 | No | No |

| Sulfo-SMCC | Heterobifunctional | Sulfo-NHS ester (Amine), Maleimide (Sulfhydryl) | 8.3 | Yes | No |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Zero-Length | Carbodiimide (Carboxyl, Amine) | 0 | Yes | No |

| (Data compiled from[1],[20],,[21]) |

Table 2: Comparative Stability of Linkers in Serum

The stability of a linker in serum is a critical parameter for in vivo applications, preventing premature payload release and off-target toxicity.[15]

| Linker Type | Chemistry | Stability Characteristic | Key Findings |

| Maleimide-based (e.g., SMCC) | Thioether bond formation | Susceptible to retro-Michael reaction, leading to deconjugation in the presence of thiols like albumin or glutathione.[22][23] | Can exhibit instability in plasma, with a significant portion of the payload being released over time.[23] |

| Tandem-Cleavage Linkers | Requires two enzymatic cleavages for payload release | Designed for enhanced stability in circulation compared to single-cleavage linkers. | Showed greater in vivo stability and improved payload retention on the antibody in rat plasma compared to standard vc-MMAE linkers.[24][25] |

| Ortho Hydroxy-Protected Aryl Sulfate (OHPAS) | Arylsulfatase-cleavable | Designed to be stable in plasma but cleaved by intracellular arylsulfatase. | The OHPAS linker was stable in mouse and human plasma, whereas a standard VC-PABC linker was unstable in mouse plasma due to hydrolysis by carboxylesterase 1c.[26] |

| (Data compiled from[22],[24],[26],[23],[25]) |

Experimental Protocols

Detailed and reproducible protocols are essential for successful bioconjugation.

Protocol 1: General Protein-Protein Conjugation using a Homobifunctional NHS-Ester Crosslinker (e.g., BS3)

This protocol outlines the single-step conjugation of two proteins using a water-soluble, amine-reactive crosslinker.

Materials:

-

Protein A and Protein B to be conjugated.

-

BS3 (water-soluble NHS-ester crosslinker).

-

Reaction Buffer: Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0).

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5.

-

Purification: Desalting column or dialysis equipment.

Procedure:

-

Protein Preparation: Dissolve or exchange Protein A and Protein B into the Reaction Buffer at a concentration of 1-5 mg/mL.[1] Buffers containing primary amines like Tris or glycine (B1666218) must be avoided as they will compete in the reaction.[27]

-

Crosslinker Preparation: Immediately before use, dissolve the BS3 crosslinker in the Reaction Buffer to a concentration of 10-25 mM.[1]

-

Crosslinking Reaction: Add a 10- to 50-fold molar excess of the crosslinker solution to the protein mixture.[1] The optimal ratio should be determined empirically for the specific application.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.[1]

-

Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM to react with and inactivate any excess NHS ester.[1] Incubate for an additional 15 minutes at room temperature.[1]

-

Purification: Remove excess crosslinker and quenching reagent by passing the reaction mixture through a desalting column or by dialysis against an appropriate storage buffer (e.g., PBS).[1]

-

Analysis: Analyze the final conjugate using SDS-PAGE to confirm the formation of higher molecular weight species corresponding to the crosslinked product.[1]

Protocol 2: Two-Step Antibody-Enzyme Conjugation using Sulfo-SMCC

This two-step protocol is a cornerstone of bioconjugation, used to create specific conjugates like antibody-enzyme pairs for immunoassays.[28] It involves activating the antibody with the NHS-ester end of Sulfo-SMCC, purifying the activated antibody, and then conjugating it to an enzyme via its sulfhydryl groups.[9]

Materials:

-

Amine-containing protein (Protein-NH₂, e.g., Antibody).

-

Sulfhydryl-containing protein (Protein-SH, e.g., Enzyme).

-

Sulfo-SMCC Crosslinker.

-

Conjugation Buffer: Amine- and sulfhydryl-free buffer (e.g., 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2).[21]

-

DMSO or DMF (if using non-sulfo SMCC).

-

Desalting columns.

-

(Optional) Reducing agent (e.g., TCEP) if Protein-SH has no free sulfhydryls.

-

(Optional) Quenching reagent (e.g., cysteine).

Procedure:

Part A: Activation of Amine-Containing Protein (Protein-NH₂)

-

Preparation: Prepare Protein-NH₂ in Conjugation Buffer.[21] Ensure the buffer is free of primary amines.[21]

-

Crosslinker Solution: Immediately before use, prepare a solution of Sulfo-SMCC in an appropriate solvent.[21] For Sulfo-SMCC, dissolve in water or buffer.[21] For the non-sulfonated SMCC, dissolve in DMSO or DMF.[20]

-

Activation Reaction: Add a 10- to 50-fold molar excess of the crosslinker solution to the Protein-NH₂ solution.[21][29] The optimal ratio depends on the protein concentration; more dilute solutions may require a higher excess.[29]

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.[27][29]

-

Removal of Excess Crosslinker: Immediately remove all non-reacted Sulfo-SMCC using a desalting column equilibrated with Conjugation Buffer.[27][30] This step is critical to prevent the maleimide groups from being quenched or reacting with sulfhydryls on Protein-NH₂.[27]

Part B: Conjugation to Sulfhydryl-Containing Protein (Protein-SH)

-

Preparation: Ensure Protein-SH has free sulfhydryl groups. If necessary, reduce disulfide bonds with a reducing agent like TCEP, followed by complete removal of the reducing agent via a desalting column.[30]

-

Conjugation Reaction: Immediately combine the maleimide-activated Protein-NH₂ (from Part A, step 5) with the sulfhydryl-containing Protein-SH.[20] The optimal molar ratio should be determined empirically.

-

Incubation: Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[22][30] The reaction should occur at a pH between 6.5 and 7.5 for optimal maleimide reactivity.[30]

-

Quenching (Optional): The reaction can be stopped by adding a small molecule with a free sulfhydryl, such as cysteine or β-mercaptoethanol, to cap any unreacted maleimide groups.[22]

-

Purification and Analysis: Purify the final conjugate from unreacted proteins and byproducts using an appropriate method, such as size-exclusion chromatography (SEC). Analyze the final product by SDS-PAGE and/or mass spectrometry to confirm conjugation.[22]

Applications in Research and Drug Development

Bifunctional linkers are enabling technologies across numerous scientific disciplines.

-

Antibody-Drug Conjugates (ADCs): In ADCs, a heterobifunctional linker is used to attach a potent cytotoxic drug to a monoclonal antibody, directing the drug specifically to cancer cells.[18] The choice of a cleavable or non-cleavable linker is a critical factor in the ADC's therapeutic index.[15][18]

-

PROTACs: Proteolysis-targeting chimeras are heterobifunctional molecules that consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, joined by a linker. The linker's composition and length are crucial for facilitating the formation of a productive ternary complex that leads to the degradation of the target protein.

-

Immunoassays and Diagnostics: Linkers are used to conjugate enzymes (like HRP) or fluorescent labels to antibodies for use in techniques such as ELISA and immunohistochemistry.[28]

-

Surface Immobilization: Proteins, antibodies, or other biomolecules can be covalently attached to surfaces (e.g., biosensors, nanoparticles) using bifunctional linkers for diagnostic and research applications.[27]

-

Structural Biology: Crosslinking can be used to "freeze" protein-protein interactions in place, allowing for the identification of interaction partners and the study of the three-dimensional structure of protein complexes.[7]

Conclusion

Bifunctional linkers are powerful and versatile chemical tools that form the backbone of modern bioconjugation. A deep understanding of their chemical principles, including the reactivity of their functional groups, the properties of their spacer arms, and their stability under physiological conditions, is paramount for the successful design and execution of bioconjugation strategies. From fundamental research into protein interactions to the development of next-generation therapeutics like ADCs and PROTACs, the rational selection of the appropriate linker remains a critical inflection point that dictates the performance, stability, and ultimate success of the final conjugate. As the field advances, novel linkers with enhanced stability, unique cleavage mechanisms, and site-specific conjugation capabilities will continue to drive innovation in medicine and biotechnology.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. benchchem.com [benchchem.com]

- 5. What are the different types of crosslinking reagents? | AAT Bioquest [aatbio.com]

- 6. Chemistry of Crosslinking | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. info.gbiosciences.com [info.gbiosciences.com]

- 8. Introduction to Crosslinking and Photoactivatable Reagents—Section 5.1 | Thermo Fisher Scientific - SG [thermofisher.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. scbt.com [scbt.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]

- 17. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]

- 18. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. purepeg.com [purepeg.com]

- 20. proteochem.com [proteochem.com]

- 21. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 22. benchchem.com [benchchem.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. biorxiv.org [biorxiv.org]

- 26. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 27. benchchem.com [benchchem.com]

- 28. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 29. SMCC and SMCC Plus™ Protein Crosslinkers | AAT Bioquest [aatbio.com]

- 30. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to Boc-Protected Aminooxy Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the fields of peptide synthesis, bioconjugation, and drug development.[1] This guide provides a comprehensive technical overview of the chemistry surrounding the Boc-aminooxy moiety, a functional group of increasing importance for the chemoselective ligation of molecules. The Boc-aminooxy group consists of an aminooxy functionality (-ONH₂) temporarily protected with a tert-butyloxycarbonyl group.[1] The primary advantage of this moiety lies in the chemoselective reactivity of the deprotected aminooxy group towards aldehydes and ketones, forming a stable oxime linkage.[1][2][3] This reaction is orthogonal to many other common bioconjugation strategies, allowing for precise, site-specific modifications of complex biomolecules under mild conditions.[1]

Boc-protected aminooxy reagents, often functionalized with polyethylene (B3416737) glycol (PEG) spacers, are widely used as linkers in the construction of antibody-drug conjugates (ADCs) and other targeted drug delivery systems.[1][4] The Boc group ensures the stability of the reactive aminooxy functionality during synthesis and purification, and its facile removal under acidic conditions precedes the conjugation to a payload or biomolecule.[1][5]

Synthesis and Properties

Boc-protected aminooxy compounds can be synthesized through various routes. A common strategy involves the use of Cbz-protected amino alcohols as starting materials, with overall yields reported in the range of 60-95%.[6] The Boc group is stable towards most nucleophiles and bases, allowing for orthogonal protection strategies with base-labile groups like Fmoc.[7]

The key feature of Boc-protected aminooxy compounds is the acid-labile nature of the Boc group.[8] Cleavage is typically achieved under anhydrous acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), yielding the free aminooxy group ready for conjugation.[5][8][9]

Applications in Bioconjugation and Drug Delivery

The unique reactivity of the aminooxy group makes these compounds invaluable tools for bioconjugation. The formation of a stable oxime bond with aldehydes or ketones allows for the specific attachment of molecules to proteins, peptides, and other biomolecules.[9][10] This has been successfully applied in the preparation of various bioconjugates, including polymer-proteins, peptide dendrimers, and antibody-drug conjugates.[2][10]

In the context of ADCs, Boc-aminooxy linkers are instrumental.[1][4] They allow for the controlled, site-specific conjugation of a cytotoxic payload to an antibody, leading to a more homogeneous drug-to-antibody ratio (DAR), which is a critical quality attribute for both efficacy and safety.[10] The inclusion of PEG spacers in these linkers can also improve the solubility and pharmacokinetic profile of the resulting bioconjugate.[4][10]

Data Presentation

Table 1: Common Conditions for Boc Deprotection of Aminooxy PEG Linkers

| Reagent | Concentration | Solvent | Temperature (°C) | Time (hours) |

| Trifluoroacetic acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | Room Temperature | 1-2 |

| Hydrochloric acid (HCl) | 3 M | Ethyl Acetate | Room Temperature | 0.5 |

Data compiled from multiple sources.[4][5][8][9]

Table 2: Physicochemical and Pharmacokinetic Properties of PEGylated Antibody-Drug Conjugates

| Linker Type | Drug-to-Antibody Ratio (DAR) | Aggregation (%) | Clearance Rate (vs. Unconjugated Antibody) | Tolerability |

| Non-PEGylated | ~8 | Up to 80% | Increased | Poor |

| Linear PEG8 | ~8 | <5% | Approaching unconjugated antibody | Improved |

This table illustrates the impact of PEGylation, often a feature of Boc-aminooxy linkers, on the properties of ADCs.[4]

Experimental Protocols

Protocol 1: Boc Group Deprotection of a Generic Boc-Aminooxy PEGylated Linker

Materials:

-

Boc-protected aminooxy PEG linker

-

Saturated sodium bicarbonate (NaHCO₃) solution[9]

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)[9]

-

Rotary evaporator[9]

-

Inert atmosphere (Argon or Nitrogen)[9]

Procedure:

-

Dissolve the Boc-protected aminooxy PEG linker in anhydrous DCM (e.g., 10 mg/mL) in a round-bottom flask under an inert atmosphere.[9]

-

Cool the solution to 0 °C using an ice bath.[1]

-

Slowly add TFA to the solution to a final concentration of 20-50% (v/v).[4][9]

-

Stir the reaction mixture at room temperature for 1-2 hours.[4][9]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.[4][9]

-

Upon completion, remove the TFA and DCM under reduced pressure using a rotary evaporator.[9]

-

For neutralization, re-dissolve the residue in DCM and carefully wash with a saturated NaHCO₃ solution to neutralize any remaining acid.[9]

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate again under reduced pressure.[9] The resulting deprotected aminooxy-PEG linker is often used immediately in the subsequent ligation step.[9]

Protocol 2: Oxime Ligation to an Aldehyde-Containing Molecule

Materials:

-

Deprotected aminooxy-PEG linker

-

Aldehyde-containing target molecule

-

Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

Procedure:

-

Dissolve the aldehyde-containing molecule in the reaction buffer.

-

Add the deprotected aminooxy-PEG linker to the solution. A 5 to 50-fold molar excess of the aminooxy-PEG linker over the aldehyde-molecule is typically used to drive the reaction to completion.[9]

-

Incubate the reaction at room temperature or 37°C for 4-24 hours.[4]

-

Monitor the formation of the conjugate product using an appropriate analytical technique, such as LC-MS, SDS-PAGE (for proteins), or HPLC.[4][9]

-

Purify the resulting conjugate using a suitable method, such as size-exclusion chromatography (SEC) or dialysis, to remove excess linker and other reagents.[11]

Mandatory Visualization

Caption: Mechanism of acid-catalyzed Boc-aminooxy deprotection.

Caption: General workflow for ADC synthesis using a Boc-aminooxy linker.

References

- 1. benchchem.com [benchchem.com]

- 2. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]

- 3. "Aminooxy reagents for synthesis and analysis : expanding the role of o" by Sebastien Laulhe [ir.library.louisville.edu]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis of aminooxy and N-alkylaminooxy amines for use in bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for 1-(t-Boc-Aminooxy)-3-aminooxy-propane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(t-Boc-Aminooxy)-3-aminooxy-propane is a bifunctional, alkyl-based linker widely utilized in the fields of chemical biology, drug development, and proteomics.[1][2] Its structure features two key reactive groups: a free aminooxy group (-ONH2) and a second aminooxy group protected by a tert-butyloxycarbonyl (t-Boc) moiety.[3][4] This configuration allows for a sequential and controlled two-step conjugation strategy.

The primary application of this linker is in the synthesis of complex bioconjugates, such as PROteolysis TArgeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][5] The free aminooxy group can first be reacted with a carbonyl-containing molecule. Subsequently, the t-Boc group is removed under acidic conditions to reveal the second aminooxy group, which is then available for conjugation to another carbonyl-containing molecule.[5][6] This process relies on the formation of a stable oxime bond, a highly chemoselective reaction that proceeds efficiently under mild, aqueous conditions, making it ideal for modifying sensitive biomolecules.[7]

Core Chemical Principles

The utility of this compound is centered on two fundamental chemical transformations: Boc deprotection and oxime ligation.

-